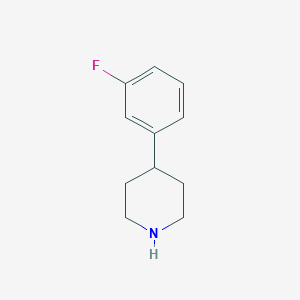

4-(3-Fluorophenyl)piperidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYGJJOHAFKLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551082 | |

| Record name | 4-(3-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104774-88-1 | |

| Record name | 4-(3-Fluorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104774-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104774-88-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorophenyl Piperidine Derivatives

General Approaches to Piperidine (B6355638) Ring Synthesis

The construction of the piperidine ring is a fundamental aspect of synthesizing 4-(3-Fluorophenyl)piperidine. A variety of methods have been developed, often starting from readily available precursors. Common strategies include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and the functionalization of pre-existing piperidine rings. cdc.govresearchgate.net

One prevalent approach involves the modification of a pre-formed pyridine ring followed by its hydrogenation. researchgate.net This method allows for the introduction of substituents onto the aromatic ring prior to the creation of the saturated heterocyclic system. Another widely used strategy begins with 4-piperidone (B1582916) derivatives. These can undergo condensation reactions with aryl organometallic species to form the 4-arylpiperidine structure. wikipedia.org For instance, the reaction of an N-protected 4-piperidone with an appropriate organometallic reagent can directly install the aryl group at the 4-position.

More contemporary methods focus on cross-coupling reactions. The Shapiro reaction, for example, can be used to convert 1-benzyl-4-piperidone into an alkenylsilane reagent. This intermediate can then participate in palladium-catalyzed cross-coupling reactions with aryl halides to generate 4-arylpiperidines. wikipedia.org Similarly, Negishi coupling of a 4-piperidylzinc iodide with aromatic halides, co-catalyzed by palladium and copper(I), provides a direct route to 4-arylpiperidines and is compatible with a range of sensitive functional groups. painphysicianjournal.comnih.gov

Intramolecular cyclization strategies also offer a powerful means to construct the piperidine ring. These can include aza-Michael reactions and metal-catalyzed cyclizations of appropriately functionalized acyclic precursors. cdc.gov The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Introduction of the Fluorophenyl Moiety into Piperidine Scaffolds

The introduction of the 3-fluorophenyl group is a critical step in the synthesis of the target compound. This can be achieved either by starting with a pre-fluorinated aromatic compound that is then coupled to the piperidine ring, or by direct fluorination of a 4-phenylpiperidine (B165713) intermediate.

Regioselective Fluorination Strategies

Direct regioselective fluorination of the phenyl ring in a 4-phenylpiperidine scaffold presents a significant synthetic challenge. Achieving selectivity for the meta-position (3-position) requires careful control of the reaction conditions and the choice of fluorinating agent. Modern synthetic methods, such as C-H activation and functionalization, offer potential avenues for such transformations. These reactions often employ transition metal catalysts to direct the fluorination to a specific position on the aromatic ring. While direct C-H fluorination of arenes is an active area of research, its application to complex molecules like 4-phenylpiperidine requires overcoming challenges related to substrate reactivity and catalyst selectivity.

Coupling Reactions for Aryl Substitution

A more common and generally more reliable approach to introducing the 3-fluorophenyl moiety is through cross-coupling reactions. This strategy involves coupling a piperidine-containing nucleophile or electrophile with a 3-fluorophenyl-containing reaction partner.

Palladium-catalyzed cross-coupling reactions are particularly prevalent. For instance, a protected 4-iodopiperidine (B1603859) or 4-triflyloxypiperidine can be coupled with 3-fluorophenylboronic acid in a Suzuki coupling reaction. Conversely, a 4-piperidinylboronic acid derivative can be coupled with a 3-fluorophenyl halide. The Negishi coupling, which utilizes an organozinc reagent, is another powerful tool for this transformation, as it is tolerant of a wide array of functional groups. painphysicianjournal.comnih.gov These coupling reactions generally proceed with high yields and offer a versatile and predictable method for forming the crucial carbon-carbon bond between the piperidine and fluorophenyl rings.

Stereoselective Synthesis of Chiral Piperidine Derivatives

Many biologically active piperidine derivatives are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Diastereoselective and Enantioselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within the piperidine ring. This can be achieved through various methods, including substrate-controlled reactions where the existing stereochemistry of a starting material directs the formation of new stereocenters. For example, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening can lead to highly substituted, oxygenated piperidines with controlled stereochemistry. sigmaaldrich.com Iron-catalyzed cyclization of allylic substrates has also been shown to produce cis-2,6-disubstituted piperidines with high diastereoselectivity.

Enantioselective synthesis focuses on controlling the absolute stereochemistry, leading to the formation of a single enantiomer. This can be accomplished using chiral catalysts, chiral auxiliaries, or biocatalytic methods. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with protected dihydropyridines have been developed to provide 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have also emerged as a powerful strategy for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines.

Resolution Techniques for Enantiomeric Enrichment

When a racemic mixture of a chiral piperidine derivative is synthesized, resolution techniques can be employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid. The resulting diastereomers often have different solubilities, allowing for their separation by crystallization. For example, chiral piperidine alcohols have been resolved using d-10-camphorsulfonic acid.

Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts at a different rate than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product. Catalytic kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation using chiral hydroxamic acids. High-performance liquid chromatography (HPLC) using a chiral stationary phase is also a common analytical and preparative method for separating enantiomers of chiral piperidine derivatives.

Specific Synthetic Pathways for Related 4-(Fluorophenyl)piperidine Structures

The structural diversity of 4-(fluorophenyl)piperidine derivatives necessitates a variety of synthetic approaches. The following sections detail the specific pathways for the synthesis of several key analogues, highlighting the different strategies employed to achieve these complex molecular architectures.

The synthesis of trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine is well-documented, often as a key intermediate in the production of pharmaceuticals like Paroxetine. google.cominnospk.com A common synthetic route begins with the reaction of p-fluorobenzaldehyde and triethyl phosphonoacetate to form 4-fluoroethyl cinnamate (B1238496). This intermediate then reacts with N-methylaminocarbonylethyl acetate (B1210297) to generate a piperidinedione ring compound. The final step involves the reduction of this cyclic dione (B5365651) using reagents such as potassium borohydride (B1222165) and boron trifluoride diethyl etherate in tetrahydrofuran (B95107) to yield the target compound. google.com The quality and purity of the final product are crucial, and this method is noted for providing high-purity trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. google.com

This important intermediate can be further derivatized. For instance, it can be treated with methanesulfonyl chloride to form a mesityl derivative. This derivative can then be reacted with phenyl chloroformate to create a carbamate, which upon hydrolysis, can yield (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol, a potential impurity in Paroxetine synthesis. derpharmachemica.comresearchgate.net

| Starting Material | Key Reagents | Intermediate | Final Product |

|---|---|---|---|

| p-Fluorobenzaldehyde | Triethyl phosphonoacetate, N-methylaminocarbonylethyl acetate, Potassium borohydride, Boron trifluoride diethyl etherate | 4-Fluoroethyl cinnamate, Piperidinedione derivative | trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine |

The synthesis of 3-Allyl 2,6-Bis(4-Fluorophenyl)piperidine-4-one is achieved through a one-pot condensation reaction. The key starting materials for this synthesis are hexane-2-one, 4-fluorobenzaldehyde, and ammonium (B1175870) acetate, typically used in a 1:2:1 molar ratio. This reaction constructs the piperidine-4-one ring with the desired substituents in a single step. The resulting compound has been characterized by various spectroscopic methods, which confirm a chair conformation with the equatorial orientation of the phenyl rings. researchgate.net

Specific synthetic details for 4-[2-(3-Fluorophenyl)ethyl]piperidine are not extensively covered in the provided search results. However, a general approach to similar structures involves the coupling of a piperidine moiety with a functionalized phenyl ethyl side chain. For instance, a 4-substituted piperidine with a leaving group could be reacted with a (3-fluorophenyl)ethyl organometallic reagent. Alternatively, a Wittig-type reaction between a piperidine-4-carboxaldehyde and a suitable phosphonium (B103445) ylide derived from a 3-fluorobenzyl halide, followed by reduction of the resulting double bond, could lead to the desired product.

Reaction Mechanisms and Optimized Synthetic Conditions

The synthesis of 4-(fluorophenyl)piperidine derivatives often involves well-established reaction mechanisms. For instance, the formation of the piperidinedione intermediate in the synthesis of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine likely proceeds through a series of conjugate additions and cyclization reactions. The subsequent reduction of the dione to the hydroxymethyl piperidine is a diastereoselective process, favoring the trans isomer. google.com

Optimized conditions are crucial for maximizing yield and purity. In the synthesis of trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, the mass ratio of reactants is a key parameter. For example, a mass ratio of p-fluorobenzaldehyde to triethyl phosphonoacetate of 1:1.3-1.4 and a ratio of 4-fluoroethyl cinnamate to N-methylaminocarbonylethyl acetate of 1:0.85-0.9 have been identified as optimal. google.com The reduction step is typically carried out at controlled temperatures, with the addition of reagents at specific temperature ranges to ensure the desired outcome. google.com For the synthesis of 3-Allyl 2,6-Bis(4-Fluorophenyl)piperidine-4-one, the reaction conditions involve a straightforward condensation, likely driven by the formation of the stable piperidone ring.

| Compound | Key Reaction | Optimized Conditions |

|---|---|---|

| trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | Piperidinedione formation and reduction | Specific mass ratios of reactants, controlled temperature during reduction. |

| 3-Allyl 2,6-Bis(4-Fluorophenyl)piperidine-4-one | Condensation reaction | 1:2:1 molar ratio of hexane-2-one, 4-fluorobenzaldehyde, and ammonium acetate. |

Characterization Techniques in Synthesis

The successful synthesis of 4-(fluorophenyl)piperidine derivatives is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for elucidating the structure of these compounds. For example, in the characterization of 3-Allyl 2,6-Bis(4-Fluorophenyl)piperidine-4-one, the 1H NMR spectrum shows characteristic signals for the aromatic protons, as well as the protons on the piperidine ring and the allyl group. researchgate.net Similarly, the 13C NMR spectrum provides information on the carbon framework of the molecule. researchgate.net For derivatives of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, 1H NMR is used to confirm the presence of key functional groups, such as the methyl protons. derpharmachemica.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. In the synthesis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, a compound related to the allyl derivative, the IR spectrum shows characteristic absorption bands for the N-H and C=O stretching vibrations. nih.gov For a mesityl derivative of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (B117737), the disappearance of the broad hydroxyl band around 3600 cm-1 in the IR spectrum confirms the conversion of the alcohol to the mesylate. derpharmachemica.com

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. google.com For instance, the mass of 1-methyl-3-hydroxymethyl-4-(4'-fluorophenyl)piperidine has been confirmed by high-resolution mass spectrometry. google.com ESI-MS/MS is a powerful tool for studying the fragmentation of piperidine alkaloids and can be applied to these synthetic derivatives to aid in their structural characterization. nih.gov

| Technique | Information Obtained | Example Application |

|---|---|---|

| NMR Spectroscopy | Structural elucidation, confirmation of functional groups. | Characterization of 3-Allyl 2,6-Bis(4-Fluorophenyl)piperidine-4-one. |

| IR Spectroscopy | Identification of functional groups. | Confirmation of the conversion of a hydroxyl group in a 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine derivative. |

| Mass Spectrometry | Molecular weight determination, fragmentation patterns. | Confirmation of the molecular formula of 1-methyl-3-hydroxymethyl-4-(4'-fluorophenyl)piperidine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons on the fluorophenyl ring would appear as complex multiplets in the aromatic region (approximately δ 7.0-7.4 ppm). The substitution pattern and the coupling of the fluorine atom to adjacent protons (³J-H,F and ⁴J-H,F) contribute to this complexity. The protons on the piperidine ring would be found in the aliphatic region. The proton at the C4 position, adjacent to the fluorophenyl group, would likely appear as a multiplet around δ 2.6-2.8 ppm. The protons at the C2, C6, C3, and C5 positions would produce overlapping multiplets between δ 1.6 and δ 3.2 ppm. The N-H proton of the piperidine ring typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the fluorophenyl ring would resonate in the δ 113-164 ppm range. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹J-C,F), appearing as a doublet. The other aromatic carbons would also show smaller C-F couplings. The piperidine carbons would appear at higher field strengths, typically in the δ 30-50 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ) ppm | Notes |

|---|---|---|---|

| Aromatic CH | ¹H | 7.0 - 7.4 | Complex multiplet patterns due to H-H and H-F coupling. |

| Piperidine CH (C4) | ¹H | 2.6 - 2.8 | Multiplet. |

| Piperidine CH₂ (C2, C6) | ¹H | 2.9 - 3.2 | Multiplets. |

| Piperidine CH₂ (C3, C5) | ¹H | 1.6 - 1.9 | Multiplets. |

| Piperidine NH | ¹H | 1.5 - 2.5 | Broad singlet, variable. |

| Aromatic C-F | ¹³C | 161 - 164 | Doublet (large ¹J-C,F coupling). |

| Aromatic C | ¹³C | 113 - 145 | Signals may appear as doublets due to C-F coupling. |

| Piperidine C4 | ¹³C | ~43 | |

| Piperidine C2, C6 | ¹³C | ~46 | |

| Piperidine C3, C5 | ¹³C | ~33 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄FN), the exact monoisotopic mass is 179.1110 g/mol .

In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 180.1183. Different ionization techniques can produce various adducts, each with a characteristic m/z value. Electron ionization (EI) would likely cause fragmentation of the molecule. A plausible fragmentation pattern, by analogy to 4-phenylpiperidine, involves the cleavage of the piperidine ring or the loss of the fluorophenyl group, yielding characteristic fragment ions that help confirm the structure. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 180.1183 |

| [M+Na]⁺ | 202.1002 |

| [M-H]⁻ | 178.1037 |

| [M+NH₄]⁺ | 197.1448 |

| [M+K]⁺ | 218.0742 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.

A notable feature would be the N-H stretching vibration of the secondary amine in the piperidine ring, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually produce bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the 1000-1250 cm⁻¹ range, which is a key indicator of the fluorine substituent.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 | Moderate |

| C-H Stretch | Aromatic | 3010 - 3100 | Moderate |

| C-H Stretch | Aliphatic (Piperidine) | 2850 - 2980 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Moderate to Strong |

| C-F Stretch | Aryl Fluoride | 1000 - 1250 | Strong |

X-ray Crystallography for Stereochemical Confirmation

X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. While specific crystallographic data for the parent this compound is not widely published, the technique is invaluable for analyzing its derivatives to confirm stereochemistry and conformation.

If a single crystal of this compound were analyzed, the data would provide precise bond lengths, bond angles, and torsional angles. It would be expected to confirm that the piperidine ring adopts a stable chair conformation, which is the lowest energy arrangement for such six-membered rings. Furthermore, the analysis would definitively establish the orientation of the 3-fluorophenyl substituent on the piperidine ring. In the most stable conformation, this relatively bulky group would be expected to occupy an equatorial position to minimize steric hindrance with the axial hydrogens of the piperidine ring. This technique is crucial in studies of substituted piperidines where multiple stereoisomers are possible. acs.orgnih.gov

Pharmacological Evaluation and Therapeutic Potential

Receptor Binding and Ligand Affinity Studies

Derivatives of 4-phenylpiperidine (B165713) have been investigated for their potential as kappa opioid receptor (KOR) antagonists. While specific binding data for 4-(3-Fluorophenyl)piperidine is not extensively detailed in publicly available research, the broader class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has been identified as a novel class of opioid antagonists. Within this class, the orientation of the methyl groups on the piperidine (B6355638) ring is crucial for mediating antagonist activity, with the (3R,4R)-enantiomer being the most potent.

The interaction of this compound derivatives with serotonin (B10506) receptors, particularly the 5-HT1A subtype, has been a subject of investigation. Studies on related structures, such as 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, have indicated a generally weak affinity for 5-HT1A receptors. However, the arylpiperazine scaffold, which shares structural similarities, is a well-established feature in the development of highly selective 5-HT1A receptor ligands. For instance, certain N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine derivatives have demonstrated high selectivity and nanomolar binding constants for the 5-HT1A receptor.

The 4-phenylpiperidine scaffold is a key component in many potent ligands for both the dopamine (B1211576) transporter (DAT) and the serotonin transporter (SERT).

For dopamine transporter interactions , various analogs of this compound have shown significant binding affinity. For example, a novel series of [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amines was synthesized, with the most potent compound displacing [3H]WIN 35,428 binding in rat caudate-putamen with a Ki of 17.6 nM. nih.gov Another study on (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines demonstrated that these compounds were well-tolerated at DAT, with Ki values ranging from 3 to 382 nM. nih.gov

Regarding the serotonin transporter , derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have been shown to be high-affinity ligands. The inhibition constant (Ki) values for these compounds were found to be in the same order of magnitude as fluoxetine, ranging from 2 to 400 nM. nih.gov

| Compound Class | Transporter | Binding Affinity (Ki) |

| [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amines | DAT | 17.6 nM |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | DAT | 3–382 nM |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2–400 nM |

This table presents a selection of binding affinities for different classes of compounds containing the fluorophenylpiperidine moiety.

A significant derivative of this compound is GSK962040 (camicinal), a potent and selective small-molecule motilin receptor agonist. nih.govresearchgate.net This compound has been evaluated for its prokinetic properties, which are of interest for treating conditions such as gastroparesis.

At the human motilin receptor, GSK962040 demonstrated a pEC50 value of 7.9. nih.gov In studies with the dog motilin receptor, it showed a pEC50 of 5.79. nih.gov The agonist activity of GSK962040 has been shown to be selective, with no significant activity at a range of other receptors, ion channels, and enzymes. nih.gov

| Receptor | Species | pEC50 |

| Motilin Receptor | Human | 7.9 |

| Motilin Receptor | Dog | 5.79 |

This table shows the pEC50 values of GSK962040 at the motilin receptor in different species.

In Vitro Pharmacological Assays

The pharmacological properties of this compound derivatives have been characterized through various in vitro assays.

For motilin receptor agonism, GSK962040 was evaluated using recombinant human receptors. In isolated rabbit gastric antrum, concentrations of GSK962040 ranging from 300 nM to 10 µM caused a prolonged facilitation of cholinergically mediated contractions, reaching a maximum of 248 +/- 47% at 3 µM. nih.gov Furthermore, in human isolated stomach preparations, a 10 µM concentration of GSK962040 induced muscle contraction of a similar amplitude to erythromycin (B1671065) and [Nle13]-motilin. researchgate.net

Binding assays for DAT and SERT have been crucial in determining the affinity of various this compound analogs. These assays typically involve radioligand displacement studies, such as using [3H]WIN 35,428 for DAT and [3H]-paroxetine for SERT, to determine the Ki values of the test compounds. nih.govnih.gov

In Vivo Pharmacological Studies in Animal Models

Following in vitro characterization, promising compounds are typically advanced to in vivo studies using animal models to assess their physiological effects, efficacy, and therapeutic potential in a whole-organism context.

The therapeutic potential of compounds containing the this compound scaffold extends to neurological and psychiatric conditions. While direct studies on the parent compound are not available, related structures have been evaluated for anxiolytic and anticonvulsant properties. For instance, studies on various piperidine derivatives have shown significant anticonvulsant activity in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov Some derivatives have demonstrated a more favorable efficacy and safety profile than existing reference drugs like valproic acid. nih.gov

In the realm of anxiety, compounds with structural similarities have been assessed. For example, 1-(3-Chlorophenyl)piperazine (mCPP), a piperazine (B1678402) derivative, has been shown to enhance anxiety-like behaviors in mice, suggesting that modulation of serotonin receptors by such structures can influence emotional responses. nih.gov Conversely, other novel piperidine derivatives have been investigated and shown to possess anxiolytic-like activity in animal models like the elevated plus maze test. mdpi.comsigmaaldrich.com

The forced swimming test (FST) is a widely used rodent behavioral model to screen for potential antidepressant activity. nih.gov Compounds that reduce the duration of immobility in this test are considered to have antidepressant-like effects. Research into piperine (B192125), an alkaloid containing a piperidine ring, and its derivatives has demonstrated significant antidepressant-like effects in the FST. nih.gov Chronic administration of piperine and its derivative, antiepilepsirine, at certain doses, significantly decreased immobility time in mice without affecting general locomotor activity. nih.gov This effect is believed to be mediated through the modulation of serotonergic and dopaminergic systems. nih.gov

Another compound, L-4-Fluorophenylglycine (L-4FPG), which shares the fluorophenyl moiety, has also shown antidepressant-like effects in the FST. nih.gov These findings suggest that the broader chemical class to which this compound belongs is of significant interest in the development of novel antidepressant therapies.

| Compound | Animal Model | Effect on Immobility Time | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Piperine | Mice | Significantly reduced | Regulation of serotonergic system | nih.gov |

| Antiepilepsirine (Piperine derivative) | Mice | Significantly reduced | Dual regulation of serotonergic and dopaminergic systems | nih.gov |

| L-4-Fluorophenylglycine | Mice | Antidepressant-like effects observed | Modulation of mTOR and AMPA receptor pathways | nih.gov |

A key area of investigation for derivatives of this compound is their effect on gastrointestinal (GI) motility. A notable example is the compound GSK962040, also known as Camicinal (B1668245), which is a complex derivative. nih.govdrugbank.com Camicinal is a potent and selective small-molecule motilin receptor agonist. nih.gov In vivo studies in rabbits have been conducted to evaluate its prokinetic effects. nih.gov These studies are crucial for understanding how such compounds can influence GI transit, which is particularly relevant for conditions like gastroparesis and other motility disorders. nih.gov The rabbit is a frequently used model for studying GI physiology and pharmacology due to its characteristic hind-gut fermentation and rapid gut transit time. vin.com

The research on GSK962040 demonstrated that its agonist activity at the motilin receptor leads to potentiation of neuronal-mediated contractions of gastric antrum tissue, indicating a pro-motility effect. nih.gov These findings in animal models were instrumental in selecting the compound for further development. nih.gov

The this compound scaffold is also found in molecules designed as potential anticancer agents. The efficacy of these compounds is often evaluated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice.

One such derivative, 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), has been investigated for its effect on lung cancer xenografts. nih.gov In vivo studies showed that treatment with CLEFMA resulted in a dose-dependent suppression of tumor growth. nih.gov This inhibition of tumor proliferation was associated with the downregulation of anti-apoptotic markers (like Bcl-2 and survivin) and the upregulation of pro-apoptotic proteins (such as Bax). nih.gov Furthermore, CLEFMA was found to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival in cancer. nih.gov

Another study focused on a different piperidine derivative, DGG200064, which showed high efficacy in inhibiting cell growth in a colorectal cancer xenograft mouse model. bwise.kr These studies underscore the potential of developing this compound-based compounds for oncology applications.

| Compound | Cancer Model | Animal Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| CLEFMA | Lung Adenocarcinoma (H441 cells) | Mouse Xenograft | Dose-dependent suppression of tumor growth | Inhibition of NF-κB pathway, induction of apoptosis | nih.gov |

| DGG200064 | Colorectal Cancer (HCT116 cells) | Mouse Xenograft | High cell growth inhibition | Induction of G2/M arrest | bwise.kr |

Exploration of Other Biological Activities

While specific studies on the antibacterial properties of this compound are limited, research on closely related analogs provides valuable insights. For instance, a study on 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one, a derivative with a similar fluorophenyl substitution, demonstrated promising antibacterial activity. This compound was synthesized and evaluated for its pharmacological action against bacterial isolates. The results indicated that this piperidine derivative holds potential as a lead compound for the development of new antibacterial agents.

Further research into piperidine derivatives has shown that substitutions on the piperidine ring can enhance antibacterial activity. For example, piperidine derivatives with a fluoro group substitution have been noted for their pronounced antibacterial effects. In one study, a series of novel piperidine-substituted oxazolidinones were synthesized and tested against various bacterial strains. Compound 12a , which features an exo-cyanoethylidene group at the 4-position of the piperidine ring, was found to be two to threefold more potent than the antibiotic linezolid (B1675486) against penicillin-resistant Staphylococcus pneumonia and Staphylococcus agalactiae nih.gov.

| Compound | Target Bacteria | Activity |

| 12a | Penicillin-resistant Staphylococcus pneumonia | 2-3 times more potent than linezolid nih.gov |

| 12a | Staphylococcus agalactiae | 2-3 times more potent than linezolid nih.gov |

Another study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine (B1678525) substituted piperazine moiety showed that these compounds exhibited antibacterial activity against gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL mdpi.com.

The this compound moiety has been incorporated into various molecular frameworks to explore their potential as anticancer agents. One study focused on a series of novel imamine-1,3,5-triazine derivatives designed as anticancer agents. Within this series, compounds 4f and 4k demonstrated potent anti-proliferative activity against MDA-MB-231 human breast cancer cells, with IC50 values of 6.25 µM and 8.18 µM, respectively. This activity was significantly greater than that of the parent compound, imatinib (B729) (IC50 = 35.50 µM) rsc.org. Further investigation revealed that compound 4f could inhibit the migration, invasion, adhesion, and proliferation of MDA-MB-231 cells and also showed a strong inhibitory effect on tumor xenografts in vivo rsc.org.

In a different line of research, furfurylidene 4-piperidone (B1582916) analogs were synthesized and evaluated for their cytotoxic properties. Compounds 2d and 3d from this series showed significant cytotoxicity against the Molt-4 human cell line. Furthermore, compounds 2 , 2a , 2d , and 3d exhibited equipotent cytotoxicity against human leukemia cell lines when compared to the standard drug doxorubicin (B1662922) nih.govresearchgate.net. The in vivo anticancer activity of compounds 2a and 2d was also confirmed in a mouse model of Ehrlich ascites carcinoma nih.govresearchgate.net.

| Compound | Cell Line | Activity (IC50) |

| 4f | MDA-MB-231 (Breast Cancer) | 6.25 µM rsc.org |

| 4k | MDA-MB-231 (Breast Cancer) | 8.18 µM rsc.org |

| Imatinib (Control) | MDA-MB-231 (Breast Cancer) | 35.50 µM rsc.org |

| 2d , 3d | Molt-4 (Leukemia) | Significant cytotoxicity |

| 2 , 2a , 2d , 3d | Human Leukemia Cell Lines | Equipotent to Doxorubicin |

A study on glutaminyl cyclase isoenzyme (isoQC) inhibitors for cancer treatment led to the development of a series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives. One compound from this series, 27 , was found to reduce the levels of pE-CD47 in cancer cells and exhibited apparent anti-cancer effects in vivo by inhibiting isoQC activity nih.gov.

The anti-inflammatory potential of compounds containing the 3-fluorophenyl moiety has been investigated. A study on 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives explored their anti-inflammatory effects as p38α inhibitors nih.gov. The study synthesized thirty compounds, which were divided into four groups based on their terminal moiety (amide or sulfonamide) and the linker length (ethyl or propyl) nih.gov.

The results showed that compounds with an amide terminal group and an ethyl linker had higher inhibitory activity for nitric oxide release, with compound 21d being the most active (IC50 = 1.21 µM). On the other hand, compounds with a terminal sulfonamide group and a propyl linker were more effective at inhibiting prostaglandin (B15479496) E2 (PGE2) production. Compounds 24i and 24g had the lowest IC50 values for PGE2 inhibition at 0.87 µM and 0.89 µM, respectively nih.gov. Most of the compounds with a terminal sulfonamide and a propyl linker were the most potent inhibitors of p38α, with compound 24g showing the highest activity (IC50 = 0.68 µM) nih.gov.

| Compound | Activity | IC50 |

| 21d | Nitric Oxide Release Inhibition | 1.21 µM nih.gov |

| 24i | PGE2 Production Inhibition | 0.87 µM nih.gov |

| 24g | PGE2 Production Inhibition | 0.89 µM nih.gov |

| 24g | p38α Inhibition | 0.68 µM nih.gov |

Additionally, a series of novel piperidine-substituted triazine derivatives were synthesized and screened for their anti-inflammatory activity. Several of these compounds showed promising inhibition of the pro-inflammatory cytokines TNF-α (up to 65-73% inhibition) and IL-6 (up to 73-85% inhibition) at a concentration of 10 µM taylorfrancis.comresearchgate.net.

The broad antimicrobial and antifungal potential of piperidine derivatives has been a subject of extensive research. Studies have shown that various substitutions on the piperidine ring can lead to significant activity against a range of microbial pathogens academicjournals.orgbiointerfaceresearch.com.

In one study, six novel piperidine derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities. One of the compounds exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against the seven bacteria tested academicjournals.orgresearchgate.net. The same study also investigated the antifungal activity of these compounds against seven fungal species. While some compounds showed no activity, others demonstrated varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans academicjournals.orgresearchgate.net.

Another study focused on the synthesis and antimicrobial activity of piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives. The in vitro antimicrobial activities were screened against several standard strains of Gram-positive and Gram-negative bacteria, as well as a yeast-like fungus. Some of the synthesized compounds inhibited the growth of all the test strains with MIC values ranging from 32-512 µg/ml nih.gov.

A series of 4-aminopiperidines were synthesized and evaluated as a novel class of antifungal agents. Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , were identified as promising candidates due to their in vitro antifungal activity against Candida spp. and Aspergillus spp. mdpi.com. The lowest MIC values were observed for one of these compounds against Candida spp. (MIC range 1–4 µg/mL) and Aspergillus spp. (MIC range 1–8 µg/mL) mdpi.com.

| Compound Class | Target Organisms | Activity |

| Piperidine Derivatives | Various Bacteria | Strong inhibitory activity academicjournals.orgresearchgate.net |

| Piperidine Derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition academicjournals.orgresearchgate.net |

| Piperidine and Pyrrolidine Substituted Halogenobenzenes | Gram-positive and Gram-negative bacteria, Candida albicans | MIC values of 32-512 µg/ml nih.gov |

| 4-Aminopiperidines | Candida spp. | MIC range 1–4 µg/mL mdpi.com |

| 4-Aminopiperidines | Aspergillus spp. | MIC range 1–8 µg/mL mdpi.com |

Piperidine and its derivatives are known to interact with various targets in the central nervous system. A study investigating dual-target ligands for the histamine (B1213489) H3 receptor (H3R) and sigma-1 receptor (σ1R) identified piperidine-containing compounds as having high affinity for both receptors. Specifically, compounds 5 and 11 were found to be high-affinity histamine H3 and σ1 receptor antagonists with promising antinociceptive activity in vivo nih.gov. The piperidine moiety was identified as a critical structural element for this dual activity nih.gov.

The affinity of these compounds for the histamine H3 receptor and sigma-1 and sigma-2 receptors was determined, with the following K_i_ values (in nM):

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

| 4 | 3.17 | 1531 | - |

| 5 | 7.70 | 3.64 | - |

| 11 | 6.2 | 4.41 | 67.9 |

These findings suggest that piperidine derivatives could be valuable leads for the development of novel therapeutics for pain management and other CNS disorders.

The potential of piperidine derivatives as local anesthetics and antiarrhythmic agents has been explored, with a focus on their ability to block sodium channels. A structure-activity relationship study of a series of novel Na+ channel blockers related to N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide was conducted. The study found that several derivatives showed a trend toward more potent Na+ channel blockade with increasing lipophilicity of the amine portion of the molecule nih.gov. The presence of a phenyl ring near the amine was also found to increase inhibitory potency nih.gov.

In a study of the novel arylpiperazine drug RSD992 , it was found to reduce peak sodium current in rat cardiac (rNa_v_1.5) sodium channels more potently than in neuronal (rNa_v_1.2a) sodium channels nih.gov. This compound also shifted the voltage-dependence of sodium channel inactivation in a hyperpolarized direction, suggesting a preferential interaction with the inactive state of the sodium channel. This is a characteristic often associated with myocardial cell depolarization in ischemic conditions. Furthermore, RSD992 decreased the incidence of ventricular arrhythmias and mortality in a rat model of coronary artery ligation, demonstrating its antiarrhythmic potential in ischemic myocardium nih.gov.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Fluorine Position on Biological Activity

The position of the fluorine atom on the phenyl ring of phenylpiperidine derivatives can have a substantial impact on their biological activity. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter the electronic properties of the aromatic ring and influence how the molecule interacts with its biological target. nih.gov

Research on various classes of compounds incorporating a fluorophenyl moiety has demonstrated the importance of the fluorine atom's location. For instance, in a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence of a halogen substitute on the fluorophenyl moiety was found to be essential for inhibitory effects on equilibrative nucleoside transporters ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

In another study focused on sigma-1 (S1R) receptor ligands, a 4-fluorophenyl-substituted derivative showed a significant reduction in affinity compared to its non-fluorinated and 4-hydroxyphenyl-substituted counterparts. nih.gov Computational docking studies suggested that the 4-fluoro-substituent resulted in a different orientation of the compound within the receptor's binding site. This altered arrangement moved the positive ionizable feature of the piperidine (B6355638) nitrogen away from crucial interacting residues (Glu172 and Asp126), preventing the formation of key ionic interactions and leading to weaker affinity. nih.gov

Impact of Substituents on Piperidine Ring for Receptor Selectivity and Potency

Modifications to the piperidine ring of 4-(3-Fluorophenyl)piperidine are a key strategy for modulating receptor selectivity and potency. The piperidine ring's nitrogen atom and carbon atoms offer multiple sites for substitution, each influencing the compound's interaction with its biological target.

The nitrogen atom of the piperidine ring is a common site for modification to alter the pharmacological properties of 4-phenylpiperidine (B165713) derivatives. The nature of the substituent on the nitrogen can significantly impact receptor affinity and selectivity.

For example, in a series of 4-phenylpiperidine-2,6-diones designed as ligands for α1-adrenergic receptor subtypes, the N-substituent played a crucial role. nih.gov Specifically, compounds bearing an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position were synthesized. The length of the alkyl chain connecting the piperidine and phenylpiperazine moieties was a key determinant of affinity, with a butyl chain generally providing the highest affinity. For instance, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione demonstrated the highest affinity for the α1A-AR subtype with a pKi of 8.74 and was 10-fold selective over the other α1-AR subtypes. nih.gov

In the context of antimalarial compounds, variations of the N-substituent on a piperazine (B1678402) ring (a related heterocyclic structure) also showed significant effects on activity. nih.gov Modifications to the N-substituent, such as changing the length of the linker to the quinoline (B57606) core or altering the aromatic head group, resulted in varied in vitro activity against Plasmodium falciparum strains. nih.gov

These examples underscore the importance of the N-substituent in directing the molecule to its target receptor and influencing its binding affinity and selectivity.

Substitution at the carbon atoms of the piperidine ring, particularly at the C-3 and C-4 positions, can also profoundly affect biological activity. The C-4 position, being directly attached to the fluorophenyl group, is a critical locus for interaction with the target receptor.

In a novel class of 4-phenyl- and 4-heteroaryl-4-anilidopiperidines, which are potent opioid analgesics, the substituent at the C-4 position was a key feature. nih.gov The incorporation of a 4-phenylpiperidine pharmacophore into 4-anilidopiperidines led to compounds with a favorable pharmacological profile. Isosteric replacement of the phenyl group with various heteroaryl substituents at the C-4 position was also explored, leading to potent analgesic and anesthetic agents. nih.gov

A study on 3,4-disubstituted piperidine derivatives as anti-tumor agents highlighted the importance of substitution patterns on the piperidine ring. researchgate.net Systematic exploration of the structure-activity relationship of a lead compound, involving modifications to the piperidine moiety, led to the discovery of a superior 3,4,6-trisubstituted piperidine derivative. researchgate.net

The strategic placement of substituents at the C-3 and C-4 positions can therefore influence the molecule's conformation, steric interactions, and electronic properties, all of which are critical for optimal receptor binding and biological activity.

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like many this compound derivatives. nih.gov Since biological targets such as receptors and enzymes are themselves chiral, they often exhibit stereoselectivity, interacting differently with different stereoisomers of a drug molecule. nih.gov

The conformational properties of 4-phenylpiperidine analgesics have been a subject of study to understand their biologically active conformers. acs.org The orientation of the phenyl group and other substituents on the piperidine ring can significantly affect how the molecule fits into the binding pocket of its target receptor.

In a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for uptake by the target organism, likely through a stereoselective transport system. nih.gov Molecular modeling revealed that while stereochemistry affected target binding for some subclasses, it led to significant differences in antimalarial activity for all subclasses, pointing towards stereoselective uptake as a key factor. nih.govnih.gov

These findings emphasize that the specific stereoisomer of a this compound derivative can have a dramatically different pharmacological profile. Therefore, controlling the stereochemistry during synthesis and evaluating the activity of individual stereoisomers are critical aspects of drug design and development.

Computational and In Silico Approaches to SAR

Computational and in silico methods are increasingly valuable tools in modern drug discovery and SAR studies. These approaches allow for the prediction of a compound's biological activity and the rational design of new derivatives with improved properties, often saving significant time and resources compared to traditional synthesis and screening.

Quantitative Structure-Activity Relationship (QSAR) modeling is one such approach that has been applied to piperidine derivatives. nih.gov QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. For example, a QSAR model was developed for a subset of furan-pyrazole piperidine derivatives with Akt1 inhibitory and antiproliferative activities. researchgate.netnih.gov This model, based on 3D and 2D autocorrelation descriptors, was able to predict the half-maximal inhibitory concentration (IC50) of the compounds. nih.gov

Molecular docking is another powerful computational technique that simulates the binding of a ligand to the active site of a target protein. This method was used to understand the binding mode of piperidine-based compounds to the sigma-1 receptor. nih.govrsc.org The docking studies revealed crucial interactions between the ligands and amino acid residues in the receptor's binding pocket, explaining the observed differences in affinity among the tested compounds. nih.gov

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict the potential pharmacological activities of a compound based on its chemical structure. clinmedkaz.org The PASS algorithm compares the structure of a query molecule to a large database of known biologically active compounds to generate a predicted activity spectrum. clinmedkaz.org

The PASS online tool has been used to predict the possible pharmacological activities of new piperidine derivatives. clinmedkaz.org The prediction is based on searching for similarities with molecules in its database, which consists of hundreds of thousands of experimentally active compounds and their macromolecular targets. clinmedkaz.org The results are presented as a probability "to be active" (Pa). For a set of new piperidine derivatives, the predicted biological activities included effects on various enzymes, receptors, transport systems, and ion channels, suggesting potential applications in treating cancer and central nervous system diseases. clinmedkaz.org

The table below shows a hypothetical example of a PASS prediction for a this compound derivative.

| Pharmacological Effect | Pa (Probability to be Active) |

|---|---|

| Membrane integrity agonist | 0.855 |

| CYP2D6 inhibitor | 0.823 |

| Dopamine (B1211576) D2 receptor antagonist | 0.798 |

| Serotonin (B10506) 5-HT2A receptor antagonist | 0.754 |

| Antipsychotic | 0.712 |

These computational approaches, including QSAR and PASS, provide valuable insights into the potential biological activities of this compound derivatives and guide the design of new compounds with desired pharmacological profiles.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) |

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione |

| 3-Br-acivicin |

Target Prediction (SwissTargetPrediction)

Target prediction is a crucial step in drug discovery and chemical biology, aiming to identify the protein targets of a small molecule. This process can help elucidate a compound's mechanism of action, anticipate potential off-target effects, and guide drug repurposing efforts. SwissTargetPrediction is a web-based tool widely used for this purpose. nih.govnih.gov It operates on the principle of similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities. swisstargetprediction.ch

The SwissTargetPrediction server predicts the most probable protein targets of a bioactive molecule by comparing it to a large database of known ligands with experimentally validated activities. nih.govnih.gov The prediction relies on a combination of 2D and 3D similarity measures. For a query molecule like this compound, the tool screens for similar molecules among its collection of approximately 370,000 active compounds known to interact with over 3,000 protein targets. nih.govswisstargetprediction.ch The output is a ranked list of potential targets, allowing researchers to prioritize hypotheses for experimental validation.

The prediction process involves submitting the structure of the query molecule, typically as a SMILES string, to the web server. swisstargetprediction.ch The algorithm then calculates the 2D (based on molecular fingerprints) and 3D (based on shape and electrostatic fields) similarity between the query molecule and the annotated ligands in the database. swisstargetprediction.ch Targets associated with the most similar known ligands are then presented as the most likely candidates for the query molecule.

While a specific prediction for this compound is generated upon submission to the server, the following table illustrates the typical format of the output and lists plausible target classes for phenylpiperidine scaffolds based on their prevalence in medicinal chemistry.

Table 1: Illustrative Target Prediction Profile for a Phenylpiperidine Scaffold

| Target Class | Representative Target | Probability | Known Actives (2D/3D) |

|---|---|---|---|

| G-protein coupled receptor | Dopamine D2 Receptor | High | 25/15 |

| G-protein coupled receptor | Serotonin 5-HT2A Receptor | High | 22/13 |

| Enzyme | Amine Oxidase A | Medium | 18/10 |

| Ion Channel | Voltage-gated sodium channel | Medium | 15/8 |

| Transporter | Dopamine Transporter | Low | 10/5 |

Note: This table is a hypothetical representation of potential results from SwissTargetPrediction and is intended for illustrative purposes only.

Molecular Docking and Simulation

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. nih.govnih.gov This method is instrumental in structure-based drug design, providing insights into the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. The results of docking studies can guide the optimization of lead compounds to enhance their potency and selectivity.

For this compound, molecular docking could be employed to explore its potential interactions with various predicted targets. The process involves preparing a 3D structure of the ligand and the target protein (often obtained from crystallographic data, e.g., the Protein Data Bank). The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy.

Studies on structurally related piperidine and piperazine derivatives have demonstrated the utility of this approach. For example, molecular docking has been used to identify the binding interactions of novel arylpiperazine derivatives as potential antagonists for the androgen receptor and to evaluate the binding affinity of 1,8-naphthalimide-arylsulfonyl derivatives towards the Carbonic Anhydrase IX (CAIX) protein. nih.govnih.gov

Table 2: Sample Molecular Docking Results for CAIX Inhibitors with a Piperazine Scaffold

| Compound | Binding Affinity (kcal/mol) | Number of H-bonds | Interacting Residues |

|---|---|---|---|

| SA2 | -8.39 | 3 | Gln92, His68, Ala128 |

| SA4 | -8.04 | 2 | Asn66, Gln92 |

| SA5 | -7.95 | 3 | Asn66, Gln92, Thr201 |

| SA7 | -8.61 | 2 | Gln92, Thr200 |

Source: Adapted from research on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic assessment of the ligand-protein complex's stability. nih.govresearchgate.net MD simulations model the atomic movements of the system over time, allowing researchers to observe the flexibility of the protein, the stability of key interactions, and conformational changes that may occur upon ligand binding. nih.govnih.gov This technique offers a deeper understanding of the binding thermodynamics and kinetics, complementing the static picture provided by molecular docking.

Preclinical Development and Pharmacokinetic Profiling

Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Specific studies detailing the ADME properties of 4-(3-Fluorophenyl)piperidine could not be located in the available search results. The metabolism of related, but more complex, molecules has been investigated. For instance, a metabolite of the drug Paroxetine is identified as (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, which shares a similar core structure. mdpi.com However, this does not provide direct data on the ADME profile of this compound itself.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

No specific pharmacokinetic-pharmacodynamic (PK/PD) models for this compound were found in the provided search results. PK/PD modeling is crucial for understanding the relationship between a drug's concentration in the body and its pharmacological effect. While general principles of PK/PD modeling are well-established, their application to this specific compound has not been detailed in the available literature.

Bioavailability and Plasma Protein Binding

Quantitative data on the oral bioavailability and plasma protein binding of this compound is not available in the reviewed sources. For other, more complex molecules containing a fluorophenylpiperidine structure, some data exists. For example, the compound ACP-103 was reported to have an oral bioavailability of over 42.6% in rats. nih.gov However, this data cannot be extrapolated to this compound due to significant structural differences. The principles of plasma protein binding are critical for determining the fraction of a drug that is available to exert its effect, but specific binding percentages for this compound are uncharacterized.

Transporter Studies (e.g., MDR1, BCRP)

There is no specific information available regarding whether this compound is a substrate or inhibitor of key drug transporters such as Multidrug Resistance Protein 1 (MDR1, also known as P-glycoprotein) or Breast Cancer Resistance Protein (BCRP). Studies on other compounds have shown that fluorophenyl-containing molecules can interact with these transporters, which play a significant role in drug distribution and elimination, particularly affecting brain penetration. nih.gov However, without specific studies, the interaction of this compound with these transporters remains unknown.

Projected Human Dose Estimates from Allometric Scaling

Due to the lack of preclinical pharmacokinetic data (such as clearance and volume of distribution) in multiple animal species, it is not possible to project human dose estimates for this compound through allometric scaling. This method relies on establishing a relationship between pharmacokinetic parameters and body weight across different species to predict these parameters in humans. The absence of foundational animal data for this specific compound prevents such projections. nih.gov

Future Directions and Research Opportunities

Novel Target Identification and Validation

The 4-(3-fluorophenyl)piperidine scaffold serves as a valuable starting point for the discovery of drugs aimed at novel molecular targets. The process of target validation, which confirms the role of a specific biological molecule in a disease, is critical for the successful development of new therapies. Both chemical and genetic approaches are employed to validate these targets, with small molecule inhibitors playing a key role in providing evidence that modulating a target can lead to a desirable therapeutic effect. nih.gov

Researchers are exploring a variety of new targets for compounds derived from the broader piperidine (B6355638) class. One significant area of investigation is in oncology, where piperidine-containing compounds are being designed to interact with novel targets. For instance, derivatives have been developed as potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a crucial component in cell signaling pathways that regulate growth and survival and is often deregulated in cancer. nih.gov Other research has focused on the JAK/STAT signaling pathway, which is essential for cancer cell proliferation and survival. nih.gov Additionally, piperidine derivatives have been synthesized and evaluated for their potential to act as androgen receptor (AR) antagonists, which could be beneficial in the treatment of prostate cancer. researchgate.net

Beyond cancer, other novel targets are being explored. For example, researchers have designed and synthesized 1-(4-fluorobenzyl)piperidine (B7789008) derivatives that show inhibitory activity against tyrosinase, an enzyme involved in melanogenesis, suggesting potential applications in treating skin hyperpigmentation. acs.org The identification and validation of such targets are crucial steps that pave the way for developing the next generation of therapeutics based on the this compound structure.

Development of Next-Generation Fluorophenyl Piperidine Analogues

The development of next-generation analogues of this compound is a key focus of medicinal chemistry efforts, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. pharmaceutical-business-review.com The piperidine ring is a versatile scaffold, and its derivatives are found in numerous classes of pharmaceuticals. nih.gov Synthetic strategies are continuously being refined to create novel spirocyclic, fused, and bridged structures that can advantageously alter properties such as lipophilicity and metabolic stability. pharmaceutical-business-review.com

One common strategy for developing new piperidine analogues is the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov For instance, researchers have developed methods for accessing all-cis-(multi)fluorinated piperidines from fluoropyridines, which has led to the creation of fluorinated analogues of existing biologically active substances. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation analogues. By systematically modifying the core structure and observing the effects on biological activity, chemists can identify key structural features required for optimal performance. For example, in the development of Akt inhibitors, variation of the linker group between the piperidine ring and a lipophilic substituent led to the identification of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors. nih.gov This modification overcame the issue of rapid metabolism and poor oral bioavailability seen with earlier analogues. nih.gov

The following table summarizes the development of these carboxamide PKB inhibitors, showcasing how systematic modifications can lead to improved drug candidates.

| Compound No. | Lipophilic Substituent | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) |

| 21 | Phenyl | 25 | >10000 | >400 |

| 22 | 4-Fluorophenyl | 12 | >10000 | >830 |

| 23 | 4-Chlorophenyl | 11 | >10000 | >910 |

| 24 | 3-Chlorophenyl | 15 | >10000 | >670 |

| 25 | 3-Fluorophenyl | 21 | >10000 | >480 |

| 26 | 4-Trifluoromethylphenyl | 24 | >10000 | >420 |

| 27 | 4-Cyanophenyl | 20 | >10000 | >500 |

| 28 | Thien-2-yl | 16 | >10000 | >630 |

Data sourced from a study on the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide PKB inhibitors. nih.gov

Exploration of Therapeutic Applications Beyond Current Indications

The versatile nature of the this compound scaffold has prompted researchers to explore its potential in a wide range of therapeutic areas beyond its initially identified applications. The inherent biological activity of the piperidine ring, present in many natural alkaloids and approved drugs, provides a strong foundation for this exploration. nih.govnih.gov

Oncology: A significant area of research is in cancer therapy. nih.gov Derivatives of the piperidine structure have been synthesized and evaluated for their anti-proliferative and cytotoxic effects against various cancer cell lines. For example, certain (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives have shown antiproliferative activity against human leukemia cells. researchgate.net Specifically, a compound with nitro and fluoro substitutions on the phenyl ring demonstrated the ability to inhibit the growth of K562 and Reh leukemia cells at low concentrations and was suggested to induce apoptosis. researchgate.net Other studies have investigated 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which have shown cytotoxic effects in myeloma, leukemia, and natural killer t-cell lymphoma cell lines. nih.gov

Infectious Diseases: The potential of piperidine analogues in treating infectious diseases is another active area of investigation. Researchers have explored derivatives for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. dndi.org Although these efforts did not yield a compound with sufficient metabolic stability for in vivo studies, the research provides a valuable resource for future work. dndi.org Additionally, isoniazid-derived hydrazones incorporating a piperidine ring have been synthesized as potential new antitubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis. mdpi.com

Gastrointestinal Disorders: A notable application has emerged in the treatment of gastrointestinal motility disorders. A derivative, known as GSK962040 (camicinal), has been developed as a motilin receptor agonist to treat conditions like gastroparesis and feed intolerance in critically ill patients. nih.gov

Advanced Computational Drug Design and Optimization

Advanced computational methods are playing an increasingly vital role in accelerating the design and optimization of novel drugs based on the this compound scaffold. These in silico techniques allow for the rapid screening of large virtual libraries of compounds and provide insights into the molecular interactions between a drug candidate and its biological target, thereby reducing the time and cost associated with traditional drug discovery.

Molecular docking is a widely used computational tool that predicts the preferred orientation of a molecule when bound to a target, allowing researchers to estimate the strength of the interaction. This method has been employed in the study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as potential anti-cancer agents. nih.gov In silico docking confirmed that these compounds could successfully bind to target proteins associated with myeloma, leukemia, and NK lymphoma, providing a rationale for their observed cytotoxic effects. nih.gov

In addition to predicting binding, computational tools are also used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. In silico ADMET prediction for the aforementioned anti-cancer piperidine derivatives was also conducted to assess their drug-like properties early in the discovery process. nih.gov

These computational approaches are integral to modern medicinal chemistry, enabling a more rational and efficient approach to drug design. By integrating computational predictions with experimental data, researchers can prioritize the synthesis of the most promising compounds, ultimately leading to the faster development of new and improved therapeutics.

Translational Research and Clinical Potential

The ultimate goal of developing novel this compound analogues is their successful translation from preclinical research to clinical application for the benefit of patients. This process involves rigorous in vivo testing in animal models to establish proof-of-concept and assess the pharmacokinetic and pharmacodynamic properties of a drug candidate before it can proceed to human clinical trials. nih.gov

A prominent example of a fluorophenyl piperidine derivative that has progressed into clinical development is GSK962040 , also known as camicinal (B1668245). This compound is a motilin receptor agonist developed for the treatment of gastrointestinal motility disorders. nih.gov

GSK962040 has been the subject of a Phase II clinical trial (NCT01039805) to evaluate its effects in critically ill patients with enteral feed intolerance, a condition characterized by delayed gastric emptying. clinicaltrials.gov This randomized, double-blind, placebo-controlled study assessed the pharmacodynamics, safety, and pharmacokinetics of single doses of the drug. clinicaltrials.gov The results of the trial demonstrated that a single 50 mg enteral dose of camicinal accelerated gastric emptying and increased glucose absorption in these patients. nih.gov

The successful progression of GSK962040 through Phase II trials highlights the clinical potential of this class of compounds. The data gathered from such studies are crucial for making go/no-go decisions in the drug development pipeline and provide a strong foundation for further clinical investigation. nih.gov The journey of camicinal from a synthesized molecule to a potential therapeutic agent underscores the significant translational potential held by novel derivatives of this compound.

常见问题

Basic: What synthetic strategies ensure high-purity yields of 4-(3-Fluorophenyl)piperidine derivatives?

Methodological Answer:

The synthesis of this compound derivatives typically involves multi-step reactions, including alkylation, acylation, or nucleophilic substitution. For example, details a protocol using dichloromethane as a solvent and sodium hydroxide for deprotonation, followed by rigorous washing (e.g., water, brine) to isolate the product with 99% purity. Critical steps include:

- Purification : Column chromatography or recrystallization to remove unreacted intermediates.

- Characterization : NMR and HPLC analysis to confirm structural integrity.

Avoiding moisture and optimizing reaction stoichiometry (e.g., 1:1.2 molar ratio of piperidine to aryl halide) minimizes side products .

Basic: How are spectroscopic techniques applied to confirm the structural identity of this compound derivatives?

Methodological Answer:

- 1H/13C NMR : Key signals include piperidine ring protons (δ 1.4–2.8 ppm) and aromatic fluorophenyl protons (δ 6.8–7.4 ppm). For example, highlights methylene protons in the piperidine ring at δ 2.24 ppm, confirming coordination with nitrogen.

- IR Spectroscopy : Stretching vibrations for C-F bonds (1100–1250 cm⁻¹) and piperidine N-H (3300–3500 cm⁻¹).

- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., reports <1% deviation in elemental composition) .

Advanced: How can QSAR models optimize the pharmacokinetic properties of this compound analogs?

Methodological Answer:

outlines a QSAR workflow using 43 phenyl piperidine derivatives with SERT inhibitory activity (pIC50 values):

Dataset Preparation : Convert IC50 to pIC50 for normal distribution.

Descriptor Selection : Use ADMET Predictor™ to compute logP, polar surface area, and hydrogen-bonding capacity.

Model Validation : Partial Least Squares (PLS) regression with cross-validation (R² > 0.7).

Key findings:

- Lipophilicity (logP) correlates inversely with blood-brain barrier permeability.

- Fluorine substitution enhances metabolic stability by reducing CYP450 interactions.

Apply this model to predict ADMET properties of novel this compound analogs and prioritize candidates for synthesis .

Advanced: What approaches resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies in activity (e.g., SERT vs. DAT selectivity) arise from assay variability or off-target effects. recommends:

Multi-Target Profiling : Use SwissTargetPrediction to identify kinase, protease, or ion channel off-targets.

Conformational Analysis : Compare ligand-receptor docking poses (e.g., AutoDock Vina) to assess binding mode consistency.

In Vitro Validation : Re-test compounds under standardized conditions (e.g., HEK293 cells expressing human SERT/DAT).

For example, LAS-251 showed divergent activity in cervical cancer vs. neuropathic pain models due to tissue-specific receptor expression .

Advanced: How do Electronic-Topological Methods (ETM) predict analgesic activity in this compound morphinomimetics?

Methodological Answer:

applies ETM to study 42 piperidine derivatives:

Conformational Sampling : Generate protonated/non-protonated forms using Gaussian02.

Quantum Descriptors : Calculate HOMO/LUMO energies and electrostatic potential maps.

Pharmacophore Identification : ETM identifies essential motifs (e.g., fluorophenyl group at C4 and piperidine N-H for μ-opioid receptor binding).

Validated predictions:

- Derivatives with 4-(3-Fluorophenyl) groups showed 10-fold higher analgesic potency than non-fluorinated analogs.

- Anti-pharmacophores (e.g., bulky C3 substituents) reduce activity by steric hindrance .

Advanced: What computational strategies identify novel biological targets for this compound derivatives?

Methodological Answer:

used PASS (Prediction of Activity Spectra for Substances) and molecular docking:

PASS Analysis : Predicts targets like dopamine D2 receptors (Pa > 0.8) or acetylcholinesterase (Pa > 0.7).

Virtual Screening : Dock this compound into PDB structures (e.g., 6CM4 for 5-HT3 receptors).

Hit Prioritization : Combine docking scores (ΔG < -8 kcal/mol) with ADMET predictions.

Example: LAS-250’s antileukemic activity correlates with Bcl-2 inhibition, validated via apoptosis assays .

Retrosynthesis Analysis